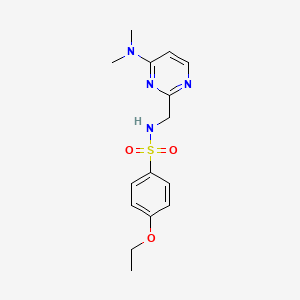

![molecular formula C14H17N3OS B2893319 N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 339017-65-1](/img/structure/B2893319.png)

N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea, commonly known as TBTU, is a widely used reagent in organic chemistry for peptide synthesis. It is a highly efficient coupling agent that facilitates the formation of peptide bonds between amino acids. TBTU has gained popularity due to its ease of use and high yields in peptide synthesis.

Aplicaciones Científicas De Investigación

Aggregation-induced Emission Enhancement

A novel class of compounds related to the structure of interest, specifically those containing tert-butyl and thiazol groups, has been synthesized and investigated for their photophysical properties. These compounds exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the emission intensity increases significantly upon aggregation. This property is particularly useful in developing fluorescent probes and materials for optoelectronic applications. The differences in aggregation and fluorescence enhancement between compounds with similar structures were attributed to the steric hindrance provided by the tert-butyl group, showcasing the influence of subtle structural modifications on the photophysical behavior of these molecules (Yan Qian et al., 2007).

Insecticidal Activity

Compounds featuring N-tert-butyl and thiazol moieties have been designed and synthesized with a focus on developing environmentally benign pest regulators. The insecticidal activities of these compounds were evaluated, revealing that they possess significant efficacy against certain pests. This research underscores the potential of such compounds in the development of novel pesticides that are less harmful to the environment compared to traditional chemicals (Huan Wang et al., 2011).

Excited-State Intramolecular Proton Transfer (ESIPT)

Studies on compounds containing tert-butyl and thiazol groups have provided insights into the excited-state intramolecular proton transfer (ESIPT) process. This process is crucial for understanding the photostability and emission properties of organic compounds, which are important for designing optical and electronic devices. The reversible ESIPT reaction facilitated by the structural features of these compounds allows for the tuning of emission properties, contributing to the advancement of white organic light-emitting diodes (WOLEDs) technology (Zhiyun Zhang et al., 2016).

Propiedades

IUPAC Name |

1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-14(2,3)11-9-19-13(16-11)17-12(18)15-10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTNSIGGMGZQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2893238.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2893240.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-ethylpiperidine-2-carboxylate](/img/structure/B2893242.png)

![N-[2-(benzylcarbamoyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2893246.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2893248.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2893250.png)

![Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B2893258.png)